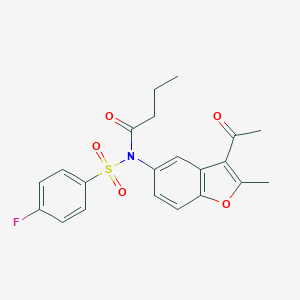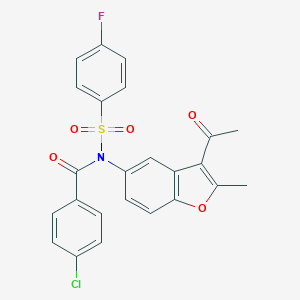![molecular formula C23H20N6O2S B285053 7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTP is a member of the triazolopyrimidine family and is structurally similar to other compounds that have been shown to have promising pharmacological properties.
作用机制
The exact mechanism of action of 7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the brain. This compound has been shown to activate the Akt and ERK signaling pathways, which play important roles in neuronal survival and growth. This compound also modulates the expression of various genes involved in inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of oxidative stress and inflammation. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and growth.
实验室实验的优点和局限性
One of the main advantages of using 7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its well-established synthesis method and the availability of high-purity samples. This compound has also been extensively studied in animal models, making it a useful tool for investigating its potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
未来方向
There are several potential future directions for the study of 7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, including further investigation of its mechanism of action and its potential therapeutic applications in neurological disorders. Additionally, the development of novel derivatives of this compound with improved pharmacological properties could lead to the discovery of new drugs for the treatment of neurological disorders. Finally, the development of new methods for the synthesis of this compound could improve the efficiency and scalability of its production.
合成方法
The synthesis of 7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps, including the reaction of 2-amino-4,5-dimethylthiazole with 2-bromothiophene, followed by the reaction of the resulting compound with 2-chloro-5-methoxybenzaldehyde. The final step involves the reaction of the resulting compound with 3-pyridinecarboxylic acid hydrazide to yield this compound. The synthesis of this compound has been optimized to ensure high yields and purity.
科学研究应用
7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have shown that this compound has neuroprotective properties and can prevent neuronal damage in animal models of Parkinson's disease. This compound has also been shown to have anticonvulsant and anti-inflammatory properties, making it a promising candidate for the treatment of epilepsy and other inflammatory conditions.
属性
分子式 |
C23H20N6O2S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-15-7-5-11-24-13-15)20(16-8-3-4-9-17(16)31-2)29-23(25-14)27-21(28-29)18-10-6-12-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) |
InChI 键 |
GTJLOTYWHANLQK-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
规范 SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![N-[4-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B285010.png)
![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)
